molecular formula C8H14N2O4 B1308611 Ser-Pro CAS No. 23827-93-2

Ser-Pro

Cat. No. B1308611
CAS RN: 23827-93-2
M. Wt: 202.21 g/mol
InChI Key: WBAXJMCUFIXCNI-WDSKDSINSA-N
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Description

Ser-Pro is a dipeptide composed of the amino acids serine and proline . It has a molecular formula of C8H14N2O4 . The compound is also known by other names such as Serylproline and 1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

Ser-Pro has an average mass of 202.208 Da and a monoisotopic mass of 202.095352 Da . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 104 Ų and a molar refractivity of 47.0±0.3 cm³ .


Physical And Chemical Properties Analysis

Ser-Pro has a density of 1.4±0.1 g/cm³, a boiling point of 524.0±50.0 °C at 760 mmHg, and a flash point of 270.7±30.1 °C . It has a molar volume of 141.3±3.0 cm³ and a polarizability of 18.6±0.5 10^-24 cm³ .

Scientific Research Applications

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful analytical technique that allows quantitative detection of chemical species with molecular specificity and single-molecule sensitivity . It has found a wide range of potential applications in both real-life chemical analysis and fundamental mechanistic studies . However, the high cost of SERS, which arises mainly from the fact that it relies on expensive single-use Ag/Au enhancing substrates suitable only for the analysis of pure samples, has limited its applications .

Development of Multifunctional SERS Substrates

To address the high cost issue of SERS, researchers have been focusing on the development of multifunctional SERS substrates . These substrates, in addition to providing Raman signal enhancement, are armed with other practical functionalities that simplify the analysis and/or allow the substrate to be regenerated for repeated use .

Biotechnological Production of PAS Biopolymers

PAS biopolymers are recombinant polypeptides comprising the small uncharged L-amino acids Pro, Ala, and/or Ser . They resemble the widely used poly-ethylene glycol (PEG) in terms of pronounced hydrophilicity . Their random chain behavior in physiological solution results in a strongly expanded hydrodynamic volume .

Use of PAS Biopolymers as Fusion Partner for Biopharmaceuticals

Apart from their use as fusion partner for biopharmaceuticals to achieve prolonged half-life in vivo, PAS biopolymers appear attractive as a substitute for PEG—or other poorly degradable chemical polymers—in many areas .

Secretory Production of PAS Biopolymers

Researchers have established the highly efficient secretory production of PAS biopolymers in Corynebacterium glutamicum, serving as a well-characterized bacterial host organism . Yields after purification were up to ≥4 g per liter culture, with potential for further increase by strain optimization as well as fermentation and bioprocess development .

Applications of PASylation Technology

The fact that PAS biopolymers are genetically encoded offers further conjugation strategies via incorporation of amino acids with reactive side chains (e.g., Cys, Lys, Glu/Asp) at defined positions . This opens the way to applications of PASylation technology in multiple areas such as the pharmaceutical industry, cosmetics, and food technology .

Mechanism of Action

Target of Action

Ser-Pro, a dipeptide composed of serine (Ser) and proline (Pro), has been found to interact with various targets in the body. One of the primary targets of Ser-Pro is the protein phosphatase PPM1M . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

Ser-Pro interacts with its targets through a process known as phosphorylation. In the case of PPM1M, Ser-Pro has been found to regulate the function of this enzyme through multi-site phosphorylation . Specifically, Ser-Pro has four sequences (Ser27, Ser43, Ser60, and Thr254) that can be recognized by proline-directed kinases, and it has been found that Ser60 can be phosphorylated by cyclin-dependent kinase 5 (CDK5) in cells .

Biochemical Pathways

The action of Ser-Pro affects several biochemical pathways. For instance, it has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathway . This pathway plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis. By influencing the MAPK pathway, Ser-Pro can have downstream effects on these cellular processes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ser-Pro are not well-documented, it is known that peptides like Ser-Pro generally have good bioavailability. They are absorbed in the gut and distributed throughout the body, where they can interact with their targets. Metabolism and excretion of these peptides typically occur through enzymatic breakdown and renal clearance .

Result of Action

The action of Ser-Pro results in various molecular and cellular effects. For instance, the phosphorylation of PPM1M by Ser-Pro can lead to changes in the subcellular localization and phosphatase activity of PPM1M . These changes can, in turn, influence various cellular processes, potentially leading to effects such as improved renal function .

Action Environment

The action, efficacy, and stability of Ser-Pro can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the peptide and its ability to interact with its targets. Additionally, the presence of other molecules can influence the action of Ser-Pro, either by competing for the same targets or by modulating the activity of the targets .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXJMCUFIXCNI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402478
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-Pro

CAS RN

23827-93-2
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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